(4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride
Description
Properties
IUPAC Name |
(4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-6-7(3-1)9-5-4-8-6;/h6-8H,1-5H2;1H/t6-,7+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEHBYVWAVHAEP-UOERWJHTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)OCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H](C1)OCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Wittig Reaction-Based Synthesis of 1,4-Oxazine Derivatives
One of the most efficient and well-documented methods for synthesizing 1,4-oxazine derivatives related to the target compound is based on an intramolecular Wittig reaction involving phosphine derivatives and acetylenic esters in the presence of nitrosonaphthols. This method has been shown to produce functionalized 1,4-oxazines in good yields under mild and neutral conditions.
- Reactants: Triphenylphosphine (or tri-m-tolylphosphine), dialkyl acetylenedicarboxylates, and nitrosonaphthols.
- Solvent: Toluene.
- Conditions: Reflux for 3–5 hours after initial stirring at room temperature.
- Mechanism: The reaction proceeds via a one-pot condensation forming a phosphonium intermediate, followed by an intramolecular Wittig reaction that constructs the C=N double bond of the oxazine ring, releasing triphenylphosphine oxide as a byproduct.
- Yields: Typically high, ranging from 72% to 87% depending on the substituents and phosphine used.
Representative Data from Literature:
| Entry | R Group | Nitrosonaphthol | Phosphine Used | Product Yield (%) |
|---|---|---|---|---|
| 1 | Me | 1-nitroso-2-naphthol | Triphenylphosphine (Ph3P) | 85 |
| 2 | Et | 1-nitroso-2-naphthol | Triphenylphosphine (Ph3P) | 82 |
| 3 | t-Bu | 1-nitroso-2-naphthol | Triphenylphosphine (Ph3P) | 78 |
| 4 | Me | 2-nitroso-1-naphthol | Tri-m-tolylphosphine ((m-MeC6H4)3P) | 81 |
| 5 | Et | 2-nitroso-1-naphthol | Tri-m-tolylphosphine ((m-MeC6H4)3P) | 80 |
| 6 | t-Bu | 2-nitroso-1-naphthol | Tri-m-tolylphosphine ((m-MeC6H4)3P) | 72 |
Note: The yields are isolated yields after purification by column chromatography.
Summary of Reaction Scheme:
- Phosphine reacts with dialkyl acetylenedicarboxylate to form a phosphonium intermediate.
- Nitrosonaphthol acts as a nitrogen source, facilitating intramolecular cyclization.
- The intramolecular Wittig reaction forms the 1,4-oxazine ring.
- The product is isolated after solvent removal and chromatographic purification.
This method is advantageous due to its one-pot nature, mild reaction conditions, and the ability to produce structurally diverse oxazine derivatives with controlled stereochemistry.
Conversion to Hydrochloride Salt
Following the synthesis of the free base (4aS,7aR)-octahydrocyclopenta[b]oxazine, the hydrochloride salt is typically prepared by treatment with hydrochloric acid or hydrogen chloride gas in an appropriate solvent, such as ethanol or diethyl ether.
- This step enhances the compound's stability, solubility, and handling properties.
- The hydrochloride salt form has a molecular weight of 163.64 g/mol, reflecting the addition of the chloride ion.
- The stereochemistry is retained during salt formation.
Structural and Physicochemical Considerations
- The compound exhibits two defined stereocenters at positions 4a and 7a, with stereochemistry (4aS,7aR).
- The bicyclic system consists of a cyclopentane fused to a 1,4-oxazine ring.
- The hydrochloride salt form is characterized by a distinct melting point and spectral properties (IR, NMR), which confirm the successful synthesis and purity of the compound.
Summary Table of Preparation Method
| Step | Description | Conditions/Notes |
|---|---|---|
| 1. Formation of phosphonium intermediate | Reaction of triphenylphosphine or tri-m-tolylphosphine with dialkyl acetylenedicarboxylate | Room temperature stirring, then reflux in toluene |
| 2. Intramolecular Wittig cyclization | Addition of nitrosonaphthol to induce cyclization forming 1,4-oxazine ring | Reflux 3–5 hours, mild and neutral conditions |
| 3. Isolation and purification | Removal of solvent under reduced pressure, purification by silica gel chromatography | Eluent: n-hexane/ethyl acetate 3:1 |
| 4. Conversion to hydrochloride salt | Treatment of free base with HCl in suitable solvent | Yields pure hydrochloride salt with maintained stereochemistry |
Research Findings and Advantages
- The intramolecular Wittig reaction method offers a novel and efficient route to 1,4-oxazine derivatives, including (4aS,7aR)-octahydrocyclopenta[b]oxazine.
- The reaction proceeds under mild, neutral conditions without the need for activation or protection steps.
- The method allows for structural diversity by varying phosphine and nitrosonaphthol components.
- Good to excellent yields and straightforward purification make this method economically viable for laboratory synthesis.
- The hydrochloride salt form is readily obtained, facilitating further applications in research and development.
Chemical Reactions Analysis
Types of Reactions
(4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazine derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazine compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various oxazine derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
(4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the development of advanced materials, including polymers and molecular switches
Mechanism of Action
The mechanism of action of (4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride involves its interaction with specific molecular targets and pathways. For example, in molecular electronics, the compound can act as a single-molecule switch by undergoing de/rehydrogenation, which alters its conductivity . This change is attributed to the modified energy gap of the central molecule and charge rearrangement at the molecule-electrode interfaces.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
The stereochemistry of octahydrocyclopenta[b][1,4]oxazine derivatives significantly influences their physicochemical and biological properties. Key stereoisomers include:
Key Differences :
- The (4aS,7aR)-isomer is prioritized in antibiotic synthesis due to its optimal spatial alignment for target binding .
- The (4aR,7aS)-isomer exhibits distinct NMR profiles and reactivity in alkylation reactions .
Substituted Derivatives
Functional group modifications alter solubility, stability, and biological activity:
Key Differences :
- Fluorination enhances metabolic stability and bioavailability, making the difluoro derivative valuable in prodrug design .
- Methoxy groups improve solubility in polar solvents but reduce reactivity in nucleophilic substitutions .
Ring System Analogues
Compounds with alternative fused-ring systems exhibit divergent pharmacological profiles:
Biological Activity
(4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride is a bicyclic compound with a unique oxazine structure. Its molecular formula is CHClNO, and it has a molecular weight of approximately 163.65 g/mol. This compound is notable for its specific stereochemistry, which plays a crucial role in its biological activity and potential therapeutic applications.
Chemical Structure and Properties
The stereochemistry of this compound significantly influences its chemical behavior. The oxazine ring structure suggests that it may exhibit diverse biological activities, including antimicrobial and anticancer properties. The compound can be synthesized through multi-step organic reactions involving cyclization processes with appropriate precursors under controlled conditions.
Anticancer Activity
The compound's anticancer potential has been investigated through various studies. For instance, a study on related oxazine derivatives revealed their cytotoxic effects on cancer cell lines. The cytotoxicity was assessed using U87 human-derived glioma cells, showing that increasing concentrations of these compounds led to reduced cell viability in a dose-dependent manner . Although direct studies on this compound are lacking, its structural analogs suggest possible mechanisms of action involving apoptosis induction and cell cycle arrest.
The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes or receptors within cells. These interactions can modulate various biochemical pathways critical for cellular function and survival.
Research Findings and Case Studies
Case Study: Cytotoxicity of Related Oxazines
In a study examining the cytotoxicity of oxazine derivatives on U87 glioma cells:
- Methodology : Cells were treated with varying concentrations of the compound for 4 hours and then assessed for viability.
- Results : At 100 µM concentration, a 15% reduction in cell viability was observed; this increased significantly with higher concentrations .
- : These findings indicate that while lower concentrations may be safe, higher doses could lead to significant cytotoxic effects.
Q & A
Q. What are the recommended synthetic routes for (4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride, and how can stereochemical purity be ensured?
The synthesis typically involves cyclization of pyrrolidine-oxazine precursors under acidic conditions. A key step is the stereoselective formation of the bicyclic structure using chiral catalysts or resolving agents. For example, intermediates like tert-butyl-protected derivatives (e.g., tert-butyl (4aR,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-4-carboxylate) are used to preserve stereochemistry during synthesis . Post-synthesis, chiral HPLC or polarimetry is recommended to confirm enantiomeric excess (>95% purity as per commercial standards) .
Q. How should researchers characterize this compound’s stability under varying pH and temperature conditions?
Stability studies should include:
- pH-dependent degradation : Perform accelerated degradation assays in buffers (pH 1–12) at 37°C, monitoring via LC-MS for hydrolysis byproducts (e.g., ring-opening products or dehydrohalogenation).
- Thermal stability : Use thermogravimetric analysis (TGA) to assess decomposition thresholds. Evidence from analogous oxazepane hydrochlorides suggests stability up to 150°C in inert atmospheres .
- Light sensitivity : Conduct photostability tests per ICH Q1B guidelines, as cyclopenta-oxazine derivatives may undergo [4+2] cycloreversion under UV exposure .
Q. What analytical techniques are critical for confirming the compound’s structural identity and purity?
- NMR spectroscopy : 1H/13C NMR (e.g., δ 3.2–4.1 ppm for oxazine protons, δ 1.5–2.5 ppm for cyclopentane protons) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]+ at m/z 178.08 (calculated for C₇H₁₃ClN₂O) .
- X-ray crystallography : Resolve absolute stereochemistry, particularly for disputes in diastereomer assignments .
Advanced Research Questions
Q. How does the stereochemistry of (4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine impact its reactivity in medicinal chemistry applications?
The (4aS,7aR) configuration is critical for binding to biological targets. For example, in fluoroquinolone antibiotics like finafloxacin, the octahydro-oxazine moiety enhances solubility and target affinity (e.g., DNA gyrase inhibition). Stereochemical mismatches (e.g., 4aR,7aS isomers) reduce potency by >50% in MIC assays . Computational docking studies (e.g., AutoDock Vina) can predict binding modes using Protein Data Bank (PDB) structures of target enzymes .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Salt selection : Hydrochloride salts improve aqueous solubility (e.g., 25 mg/mL in water at 25°C) compared to free bases .
- Co-crystallization : Use co-formers like succinic acid to enhance dissolution rates.
- Prodrug approaches : Introduce ester or amide prodrugs at the oxazine nitrogen, which hydrolyze in vivo to release the active compound .
Q. How can researchers resolve contradictions in reported reactivity data (e.g., conflicting oxidation or substitution outcomes)?
- Reaction condition audits : Compare solvent polarity (e.g., DMF vs. THF), temperature, and catalyst loading. For example, oxidation with KMnO₄ in acidic vs. neutral media yields ketones or epoxides, respectively .
- Isolation of intermediates : Use stopped-flow NMR or in-situ IR to track transient species.
- Cross-validate with computational models : DFT calculations (e.g., Gaussian) predict reaction pathways and transition states .
Methodological Challenges and Solutions
Q. What are the best practices for scaling up synthesis without compromising stereochemical integrity?
- Flow chemistry : Continuous flow systems minimize racemization by reducing reaction time and improving mixing efficiency.
- Chiral auxiliaries : Temporarily introduce groups like Boc or Fmoc to stabilize the desired configuration during high-temperature steps .
- In-line analytics : Implement PAT (Process Analytical Technology) tools (e.g., Raman spectroscopy) for real-time monitoring .
Q. How can researchers mitigate byproduct formation during nucleophilic substitution reactions at the oxazine nitrogen?
- Protecting group strategies : Use trifluoroacetyl or benzyl groups to block undesired substitution sites.
- Microwave-assisted synthesis : Enhances reaction specificity; e.g., 30% reduction in alkyl chloride byproducts at 100°C/10 min vs. 24 hrs conventional heating .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
